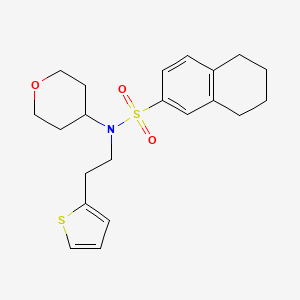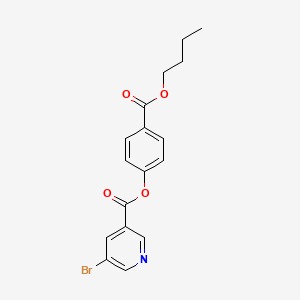
4-(Butoxycarbonyl)phenyl 5-bromonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Butoxycarbonyl)phenyl 5-bromonicotinate” is a chemical compound. It has a molecular formula of C14H9Br2NO4 . The compound is likely to be used in organic synthesis .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Molecular Structure Analysis
The molecular structure of “this compound” involves a phenyl group attached to a butoxycarbonyl group . The compound also contains bromine atoms, which are likely to influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds often involve protodeboronation . This process is a key step in the transformation of alkyl boronic esters .Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Interactions
- Chemical Research and Synthesis Techniques : Insights from G. Wittig's work underscore the critical role of chemical synthesis techniques, including the use of dicarboxylic esters and phenylmagnesium halides, in creating complex compounds (Wittig, 1980). These methodologies might be applicable in synthesizing and modifying compounds like "4-(Butoxycarbonyl)phenyl 5-bromonicotinate" for specific research applications.
Materials Science and Engineering
- Electrochromic Polymers : Research by S. Beaupré et al. on the preparation and characterization of electrochromic polymers incorporating 4-butyltriphenylamine units demonstrates the potential for creating advanced materials with tunable electronic properties. Such compounds could serve as models or components in developing new materials with desired optical and electronic functionalities (Beaupré, Dumas, & Leclerc, 2006).
Organic/Inorganic Semiconductor Hybrid Materials
- Functionalized Polyfluorene Ligands for Semiconductor Hybrids : The controlled polymerization techniques leading to functionalized polyfluorenes, as explored by T. de Roo et al., offer insights into the synthesis of organic/inorganic semiconductor hybrid particles. These methodologies could be relevant in exploring the functionalization of "this compound" for applications in semiconductor technologies (de Roo, Haase, Keller, Hinz, Schmid, Seletskiy, Cölfen, Leitenstorfer, & Mecking, 2014).
Safety and Hazards
Direcciones Futuras
The use of boronic acids and their derivatives in medicinal chemistry is a growing field of research . The interest in these compounds has been growing, especially after the discovery of the drug bortezomib . Therefore, it is likely that “4-(Butoxycarbonyl)phenyl 5-bromonicotinate” and similar compounds will continue to be studied for their potential applications in various fields .
Propiedades
IUPAC Name |
(4-butoxycarbonylphenyl) 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-2-3-8-22-16(20)12-4-6-15(7-5-12)23-17(21)13-9-14(18)11-19-10-13/h4-7,9-11H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMHSGWVWPKHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2755953.png)
![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2755955.png)
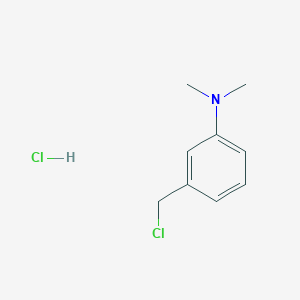
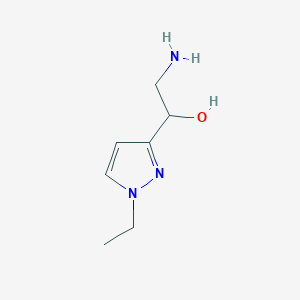
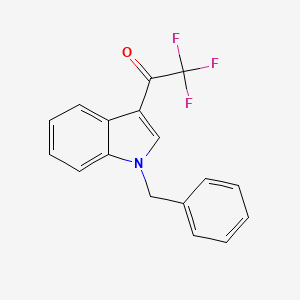
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2755960.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755963.png)
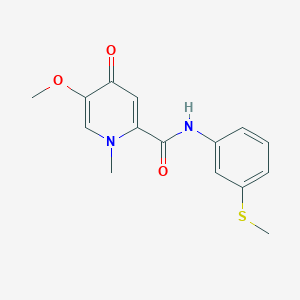

![1-[1-(Fluoromethyl)cyclopropyl]ethanone](/img/structure/B2755970.png)
![2,3-Dichloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]pyridine-4-carboxamide](/img/structure/B2755973.png)
![3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride](/img/structure/B2755974.png)
